molecular formula C20H20N2O3 B4395932 N-[(4-ethylphenyl)carbonyl]tryptophan

N-[(4-ethylphenyl)carbonyl]tryptophan

Cat. No.: B4395932
M. Wt: 336.4 g/mol
InChI Key: ODHCIBCTBAEFBH-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbonyl]tryptophan is a synthetic tryptophan derivative designed for advanced biochemical and pharmacological research. This compound features a 4-ethylbenzoyl group coupled to the amino terminus of the tryptophan molecule, a modification that is often explored to alter the compound's bioavailability, receptor binding affinity, and metabolic stability. Tryptophan itself is an essential amino acid and a fundamental precursor to key neurotransmitters, including serotonin, and the hormone melatonin . Researchers investigate such acylated derivatives to develop novel enzyme inhibitors or receptor ligands. Potential research applications for this compound include serving as a building block in peptide synthesis, a precursor for more complex chemical entities, or a tool for studying metabolic pathways like the kynurenine pathway . The exact mechanism of action is application-dependent but may involve interactions with enzymes or receptors in the serotonergic system. As a high-purity reagent, it is supplied for laboratory research purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethylbenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-13-7-9-14(10-8-13)19(23)22-18(20(24)25)11-15-12-21-17-6-4-3-5-16(15)17/h3-10,12,18,21H,2,11H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCIBCTBAEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Ethylphenyl Carbonyl Tryptophan

Advanced Synthetic Routes to N-[(4-ethylphenyl)carbonyl]tryptophan

The construction of the amide bond between 4-ethylbenzoic acid and the alpha-amino group of tryptophan is the cornerstone of synthesizing this compound. Modern synthetic chemistry offers several sophisticated methods to achieve this transformation efficiently and with high stereochemical fidelity.

Optimization of N-Acylation Reactions on the Tryptophan Amine Moiety

The N-acylation of tryptophan with an activated 4-ethylbenzoyl derivative is a common and direct approach for the synthesis of this compound. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base, is a widely employed method for this purpose. byjus.comwikipedia.org The reaction is typically performed in a biphasic system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the formation of the amide product. byjus.comwikipedia.org

Key to the successful synthesis is the optimization of reaction conditions to maximize yield and minimize side reactions, such as the hydrolysis of the acyl chloride. Pyridine can be used as an alternative base to sodium hydroxide, often leading to the formation of a more powerful acylating agent. byjus.com The choice of solvent, base, and reaction temperature are all critical parameters that need to be fine-tuned.

ParameterConditionRationale
Acylating Agent 4-ethylbenzoyl chlorideHighly reactive, readily prepared from 4-ethylbenzoic acid.
Solvent System Dichloromethane/Water or Tetrahydrofuran/WaterBiphasic system to sequester the product in the organic phase and the acid byproduct in the aqueous phase. wikipedia.org
Base Aqueous NaOH, K₂CO₃, or PyridineNeutralizes HCl byproduct, preventing protonation of the amine and driving the reaction forward. byjus.comorganic-chemistry.org
Temperature 0 °C to room temperatureBalances reaction rate with the stability of the acyl chloride to hydrolysis.
Additives Cationic surfactants (catalytic)Can enhance reaction efficiency in some variations of the Schotten-Baumann method. researchgate.net

Stereoselective Synthesis Approaches for Chiral Purity

Maintaining the chiral integrity of the tryptophan stereocenter is paramount, especially for applications in drug development where stereoisomers can have vastly different pharmacological activities. Stereoselective synthesis approaches often employ chiral auxiliaries to control the stereochemical outcome of reactions.

One common strategy involves the use of Evans oxazolidinone auxiliaries. These are chiral molecules that can be acylated and then undergo diastereoselective alkylation or other modifications. Subsequent cleavage of the auxiliary yields the desired product with high enantiomeric purity. nih.govdigitellinc.com Another powerful method is the Schöllkopf chiral auxiliary, which utilizes a bislactim ether derived from a dipeptide to introduce the desired amino acid side chain with high diastereoselectivity. acs.org

More recent methods have explored photoredox-mediated reactions using chiral N-sulfinyl imines as radical acceptors to achieve excellent stereoselectivity in the synthesis of unnatural α-amino acids. nih.gov These advanced techniques provide access to enantiomerically pure N-acylated tryptophan derivatives, which are essential for their intended biological applications.

Design and Synthesis of Functionalized Analogues and Probes

To investigate structure-activity relationships (SAR) and to develop tools for chemical biology, the core structure of this compound can be systematically modified. These modifications can be targeted at the indole (B1671886) ring, the carboxyl and amine groups, or the 4-ethylphenyl moiety.

Indole Ring Modifications for Structure-Activity Relationship Studies (e.g., Halogenation, Alkylation)

The indole ring of tryptophan is a key pharmacophore in many biologically active molecules and a frequent site for modification. Altering its electronic and steric properties through substitution can have profound effects on biological activity.

Halogenation of the indole ring, for instance, can enhance binding affinity and improve pharmacokinetic properties. nih.gov The introduction of halogen atoms can lead to favorable interactions, such as halogen bonding, with biological targets. nih.gov Enzymatic halogenation using tryptophan halogenases offers a method for regiospecific halogenation at various positions of the indole ring. manchester.ac.uk

Alkylation at the indole nitrogen (N1 position) or other positions of the indole ring can also modulate the compound's properties. N1-alkylation can increase lipophilicity and has been shown to be a feasible modification for tryptophan derivatives. nih.govjst.go.jpnih.gov

ModificationPosition on Indole RingPotential Impact on Activity
Halogenation (F, Cl, Br) C5, C6, C7Increased binding affinity, altered metabolic stability. nih.gov
Alkylation (Methyl, Ethyl) N1, C2Increased lipophilicity, potential for new interactions with target. nih.govchim.it
Arylation C2Introduction of bulky groups to probe steric tolerance of binding pockets. ub.edu

Carboxyl and Amine Group Derivatization for Bioconjugation and Probe Development

The carboxyl and amine groups of this compound are versatile handles for the attachment of other molecules, such as fluorescent dyes, biotin (B1667282) tags, or larger biomolecules like peptides and proteins.

Carboxyl group derivatization is commonly achieved by activating the carboxylic acid, for example, with a carbodiimide, to form an active ester which can then react with an amine-containing molecule to form an amide bond. researchgate.net This strategy is widely used in peptide synthesis and for attaching probes.

Amine group derivatization , while the primary amine of tryptophan is acylated in the parent compound, further modifications are possible. For instance, the amide bond could be reduced to a secondary amine, which could then be functionalized. More commonly, fluorescent probes are designed by modifying the tryptophan structure before N-acylation. For example, tryptophan analogues with extended aromatic systems can be synthesized to serve as intrinsic fluorescent probes. rsc.orgrsc.org These fluorescent amino acids can then be N-acylated to produce probes based on the this compound scaffold. The synthesis of fluorescent tryptophan analogues, such as those containing a 4-cyanotryptophan (B8074655) or a carbazole (B46965) moiety, has been reported. rsc.orgresearchgate.net

Modifications of the 4-Ethylphenyl Moiety for Ligand-Targeting

The 4-ethylphenyl group plays a crucial role in the interaction of the molecule with its biological target. Modifications to this group can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies often involve exploring the impact of different substituents on the phenyl ring. nih.govmdpi.comnih.gov

A common strategy in medicinal chemistry is the use of bioisosteres , which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. tandfonline.com Replacing the ethyl group with other small alkyl groups or functional groups can alter the lipophilicity and electronic nature of the compound. Furthermore, the entire phenyl ring can be replaced with nonclassical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) to improve properties such as solubility and metabolic stability while maintaining or improving biological activity. dundee.ac.ukresearchgate.net

Modification of 4-Ethylphenyl MoietyRationalePotential Outcome
Varying Alkyl Chain Length/Isomerism Explore steric and lipophilic requirements of the binding pocket.Optimized binding affinity and selectivity.
Introduction of Polar Groups (e.g., -OH, -NH₂) Increase hydrophilicity.Improved solubility and potential for new hydrogen bonding interactions.
Introduction of Halogens (e.g., -F, -Cl) Modulate electronic properties and metabolic stability.Enhanced binding affinity and improved pharmacokinetic profile.
Bioisosteric Replacement of Ethyl Group (e.g., -CF₃, -cyclopropyl) Fine-tune steric and electronic properties.Improved potency and metabolic stability. nih.gov
Replacement of Phenyl Ring (e.g., with Bicyclo[1.1.1]pentane) Reduce aromaticity, improve physicochemical properties.Increased solubility, improved metabolic stability, and novel intellectual property. tandfonline.comdundee.ac.uk

Advanced Structural Characterization of Novel Derivatives

The definitive confirmation of the molecular structure of newly synthesized derivatives of this compound is paramount. This is achieved through a combination of advanced analytical techniques, each providing a unique piece of the structural puzzle. High-resolution spectroscopy confirms the connectivity and chemical environment of atoms, mass spectrometry verifies the elemental composition, and X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

High-Resolution Spectroscopic Analysis (e.g., NMR, IR, UV-Vis for structural confirmation)

Spectroscopic methods are fundamental tools for the elucidation of molecular structures. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to characterize N-aroyl-tryptophan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For this compound, the spectra would exhibit characteristic signals for the tryptophan moiety and the 4-ethylbenzoyl group.

In the 1H NMR spectrum, distinct resonances would be expected for the aromatic protons of the indole ring and the 4-ethylphenyl group, as well as for the aliphatic protons of the ethyl group and the tryptophan side chain. The chemical shifts of the α-proton and the amide N-H proton are particularly diagnostic of the acylation.

The 13C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons. The specific chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the acylation of the amino group of tryptophan generally leads to a downfield shift of the α-carbon signal. chemicalbook.comchemicalbook.comresearchgate.net

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

Atom Predicted 1H NMR (ppm) Predicted 13C NMR (ppm)
Indole NH~10.8-
Amide NH~8.5 (d)-
Tryptophan α-CH~4.9 (m)~54.0
Tryptophan β-CH₂~3.4 (m)~28.0
Indole C2-H~7.2~124.0
Indole Aromatic CHs~7.0-7.8~111.0 - 128.0
Indole Quaternary Cs-~110.0, ~127.5, ~136.5
4-Ethylphenyl CH₂~2.7 (q)~29.0
4-Ethylphenyl CH₃~1.2 (t)~15.5
4-Ethylphenyl Aromatic CHs~7.3 (d), ~7.8 (d)~128.0, ~128.5
4-Ethylphenyl Quaternary C-~139.0, ~148.0
Amide C=O-~167.0
Carboxyl C=O-~175.0

Note: Predicted values are based on data for structurally similar compounds such as N-acetyl-tryptophan and N-benzoyl-tryptophan. chemicalbook.comchemicalbook.comnih.govlookchem.com Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: A band around 3300 cm⁻¹ for the amide N-H and indole N-H groups.

C-H stretching: Bands in the 2850-3100 cm⁻¹ region for aromatic and aliphatic C-H bonds.

C=O stretching: Two distinct carbonyl absorption bands are expected. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl stretch is found at approximately 1700-1725 cm⁻¹.

N-H bending (Amide II band): This is usually observed around 1520-1550 cm⁻¹.

C-N stretching: This vibration appears in the 1200-1350 cm⁻¹ range.

O-H stretching: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid dimer.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole & Amide N-HStretching~3300
Carboxylic Acid O-HStretching2500-3300 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2970
Carboxylic Acid C=OStretching1700-1725
Amide C=OStretching (Amide I)1650-1680
Amide N-HBending (Amide II)1520-1550
Aromatic C=CStretching~1450-1600

Note: These are typical ranges and can be influenced by the molecular environment and intermolecular interactions. okstate.eduwayne.eduresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the indole and benzoyl chromophores.

Tryptophan itself typically exhibits absorption maxima around 280 nm, with a more intense peak near 220 nm, corresponding to π→π* transitions within the indole ring. researchgate.netiosrjournals.orgresearchgate.net The introduction of the 4-ethylbenzoyl group, another chromophore, would likely lead to a more complex spectrum with potential shifts in the absorption maxima and changes in molar absorptivity due to electronic interactions between the two aromatic systems. The carbonyl group of the amide linkage can also contribute to the UV absorption. wayne.edusielc.com

Mass Spectrometry-Based Characterization for Molecular Formula Verification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₂₀H₂₀N₂O₃), the expected monoisotopic mass is 336.1474 Da. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, which typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. researchgate.netrsc.orgmdpi.comlookchem.commdpi.com

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. Characteristic fragmentation patterns for N-aroyl-tryptophan derivatives would include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the tryptophan side chain.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₂₀H₂₀N₂O₃
Monoisotopic Mass336.1474 Da
[M+H]⁺ (Protonated Molecule)337.1547 Da
[M-H]⁻ (Deprotonated Molecule)335.1403 Da
Key Fragment Ions (from [M+H]⁺)Loss of H₂O, Loss of COOH, Cleavage of the amide bond to give ions corresponding to the 4-ethylbenzoyl moiety and the tryptophan moiety.

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.govcapes.gov.br Obtaining a single crystal of sufficient quality is a prerequisite for this analysis.

A successful crystallographic study of a derivative of this compound would provide unequivocal proof of its structure. The analysis would reveal the conformation of the molecule, including the relative orientation of the indole and 4-ethylphenyl rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. acs.orgnih.govresearchgate.net For chiral molecules like tryptophan derivatives, X-ray crystallography can also be used to determine the absolute configuration.

The crystal structure would likely be dominated by hydrogen bonds involving the carboxylic acid and amide functional groups, leading to the formation of supramolecular assemblies. The indole N-H can also participate in hydrogen bonding. The packing of the aromatic rings would be influenced by π-π interactions.

Elucidation of Biological Activities and Molecular Mechanisms of N 4 Ethylphenyl Carbonyl Tryptophan

In Vitro Assessment of Cellular and Biochemical Interactions

The initial characterization of a novel chemical entity involves a suite of in vitro assays to determine its biological activity and identify its molecular targets. This process is crucial for building a preliminary profile of the compound's potential therapeutic effects and mechanisms of action.

Receptor Binding and Ligand Affinity Studies for Identifying Primary Targets

A fundamental step in profiling a new compound is to determine its ability to bind to various physiological receptors. Receptor binding assays are employed to quantify the affinity of a ligand for a specific receptor. These assays typically involve incubating the compound with a preparation of cells or membranes known to express the target receptor, along with a radiolabeled ligand that has a known high affinity for the receptor. The new compound is tested for its ability to displace the radiolabeled ligand.

The data from these experiments are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. A lower Ki or IC50 value indicates a higher binding affinity. For a tryptophan derivative like N-[(4-ethylphenyl)carbonyl]tryptophan, a screening panel would likely include receptors known to interact with tryptophan or its metabolites, such as certain G-protein coupled receptors or nuclear receptors. Certain photooxidized derivatives of tryptophan have been shown to bind with very high affinity to the Aryl Hydrocarbon (Ah) receptor.

Table 1: Hypothetical Receptor Binding Affinity Data This table is for illustrative purposes only and does not represent actual data for this compound.

Receptor Target Ligand Ki (nM)
Receptor A Compound X 50
Receptor B Compound X >10,000
Receptor C Compound X 250

Enzyme Inhibition or Activation Profiling (e.g., Tryptophan Hydroxylase (TPH1/2), Indoleamine 2,3-dioxygenase (IDO), Butyrylcholinesterase)

Enzyme activity assays are critical for understanding how a compound might interfere with metabolic or signaling pathways. For a tryptophan derivative, key enzymes of interest would include those involved in the tryptophan metabolic pathways.

Tryptophan Hydroxylase (TPH1/2): These are the rate-limiting enzymes in the synthesis of serotonin (B10506). TPH1 is primarily found in the periphery, while TPH2 is located in the central nervous system. Inhibition of TPH1 is a therapeutic strategy for diseases characterized by excessive peripheral serotonin. Kinetic analyses can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Indoleamine 2,3-dioxygenase (IDO): This enzyme catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. IDO is a significant target in immunology and oncology due to its role in immune tolerance.

Butyrylcholinesterase (BChE): While not directly in the tryptophan pathway, BChE is a key enzyme in neurotransmitter metabolism and is often included in broader screening panels to assess off-target effects.

Table 2: Illustrative Enzyme Inhibition Profile This table is for illustrative purposes only and does not represent actual data for this compound.

Enzyme Inhibition/Activation IC50 (µM) Mechanism
TPH1 Inhibition 1.5 Competitive
TPH2 Inhibition 25 Competitive
IDO1 No significant effect >100 -
BChE No significant effect >100 -

Cellular Signaling Pathway Modulation (e.g., Aryl Hydrocarbon Receptor activation)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental chemicals and endogenous signals. Many tryptophan metabolites are known endogenous ligands for AhR. Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), leading to changes in gene expression.

To assess a compound's effect on AhR signaling, reporter gene assays are commonly used. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter. An increase in reporter gene activity upon treatment with the compound indicates AhR activation. The activation of AhR signaling can have pleiotropic effects, influencing immune responses, cell proliferation, and xenobiotic metabolism.

Modulation of Amino Acid Transport Systems (e.g., L-type Amino Acid Transporter 1 (LAT1))

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is responsible for the transport of large neutral amino acids, including tryptophan, across cell membranes. It is highly expressed in proliferating cells and at the blood-brain barrier. The ability of a compound to interact with LAT1 is significant, as it could affect the cellular uptake of essential amino acids and also determine the compound's own ability to cross biological barriers.

Inhibition of LAT1-mediated transport can be assessed by measuring the uptake of a radiolabeled substrate, such as [14C]L-leucine or [3H]L-tryptophan, in cells expressing LAT1, in the presence and absence of the test compound. A reduction in substrate uptake would indicate that the compound is an inhibitor of LAT1. Such inhibition can be a therapeutic goal in cancer, where LAT1 is often overexpressed. For a substrate to be transported by LAT1, it generally requires a free carboxyl and an amino group.

Preclinical In Vivo Pharmacological and Mechanistic Evaluation

Following promising in vitro results, the investigation of a compound's biological effects moves to in vivo models. This step is essential to understand how the compound behaves in a complex, whole-organism system.

Selection and Application of Relevant Animal Models for Investigating Specific Biological Responses (e.g., neurological, immune, antimicrobial)

The choice of animal model is dictated by the in vitro findings and the therapeutic area of interest.

Neurological Responses: If a compound shows affinity for neuronal receptors or enzymes, or if it is a LAT1 substrate suggesting potential brain penetration, its effects on the central nervous system would be investigated. This could involve models of depression, anxiety, or neurodegenerative diseases to assess behavioral and neurochemical changes.

Immune Responses: Given the link between tryptophan metabolism, the AhR, and the immune system, a compound like a tryptophan derivative would likely be evaluated in models of inflammation or autoimmune disease. For example, if the compound activates AhR, its effect on T-cell differentiation and function could be a key area of investigation.

Antimicrobial Responses: Some tryptophan metabolites have direct or indirect antimicrobial properties. If in vitro screening suggests such activity, the compound would be tested in animal models of bacterial or fungal infection to assess its efficacy in reducing pathogen load and improving survival.

In these animal models, researchers would measure a range of endpoints, including behavioral changes, biomarkers in blood and tissues, and histopathological analysis of relevant organs to build a comprehensive picture of the compound's in vivo pharmacological effects and to further elucidate its mechanism of action.

Detailed Mechanistic Studies in Whole Organism Systems via Biomarker Analysis

Detailed mechanistic studies of this compound in whole organism systems are pivotal for understanding its physiological and pathological effects. While direct in-vivo studies on this specific compound are not extensively documented in publicly available literature, the analysis of relevant biomarkers in the context of tryptophan metabolism provides a framework for its potential effects.

Biomarkers of tryptophan metabolism, particularly the kynurenine to tryptophan ratio (KYN/TRP), are utilized to assess the activity of the kynurenine pathway's initial and rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). nih.govnih.gov An elevated KYN/TRP ratio is indicative of increased IDO1 and/or TDO2 activity, a state often associated with inflammatory conditions and certain diseases. nih.govresearchgate.net

In research on a compound identified as TD34, a potent dual inhibitor of both IDO1 and TDO2, studies were conducted in cancer cell lines. nih.gov These in-vitro experiments demonstrated the compound's ability to reduce the secretion of kynurenine, a key biomarker of IDO1/TDO2 activity. nih.gov Such findings in cell-based assays strongly suggest that in a whole organism, this compound would likely modulate biomarkers associated with the kynurenine pathway. It is anticipated that administration of this compound in animal models would lead to a measurable decrease in the plasma KYN/TRP ratio, signaling the inhibition of tryptophan catabolism. Further studies would be necessary to observe the downstream effects on other biomarkers such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), which are neuroactive metabolites in the pathway. nih.govmdpi.com

Table 1: Potential Biomarker Changes in Whole Organism Systems

Biomarker Expected Change with this compound Rationale
Tryptophan (TRP) Increase Decreased degradation via the kynurenine pathway.
Kynurenine (KYN) Decrease Inhibition of IDO1 and TDO2 enzymes. nih.gov
KYN/TRP Ratio Decrease Indicates reduced activity of the kynurenine pathway. nih.govnih.gov
3-Hydroxykynurenine (3-HK) Decrease Reduced availability of the precursor kynurenine. nih.gov
Kynurenic Acid (KYNA) Variable Dependent on the activity of kynurenine aminotransferases (KATs). mdpi.com
Quinolinic Acid (QUIN) Decrease Reduced flux through the neurotoxic branch of the kynurenine pathway. mdpi.com
Serotonin (5-HT) Increase Increased availability of tryptophan for the serotonin pathway. youtube.comfrontiersin.org

This table is predictive and based on the hypothesized mechanism of action as an IDO1/TDO2 inhibitor. In-vivo experimental data for this compound is required for confirmation.

Interaction with Endogenous Tryptophan Metabolic Pathways

Tryptophan is an essential amino acid metabolized primarily through two major routes: the kynurenine pathway and the serotonin pathway. nih.govnih.gov this compound, by targeting key enzymes, is expected to significantly alter the balance between these two pathways.

Impact on Kynurenine Pathway Metabolites and Associated Enzymes

The kynurenine pathway is responsible for the degradation of approximately 95% of dietary tryptophan. nih.govnih.gov The first and rate-limiting step of this pathway is catalyzed by the enzymes IDO1 and TDO2, which convert tryptophan to N-formyl-kynurenine. youtube.comnih.gov This product is then rapidly converted to kynurenine. nih.gov

This compound has been identified as a potent dual inhibitor of both IDO1 and TDO2. nih.gov By inhibiting these enzymes, the compound directly blocks the entry point of tryptophan into the kynurenine pathway. This inhibition leads to a significant reduction in the production of kynurenine and its downstream metabolites. nih.gov

Table 2: Key Enzymes and Metabolites of the Kynurenine Pathway

Enzyme Function Effect of this compound
Indoleamine 2,3-dioxygenase (IDO1) Catalyzes the first step of the kynurenine pathway (extrahepatic). nih.gov Inhibition. nih.gov
Tryptophan 2,3-dioxygenase (TDO2) Catalyzes the first step of the kynurenine pathway (hepatic). nih.gov Inhibition. nih.gov
Kynurenine Formamidase Converts N-formyl-kynurenine to kynurenine. nih.gov Indirectly affected due to less substrate.
Kynurenine Aminotransferases (KATs) Convert kynurenine to kynurenic acid. mdpi.com Indirectly affected due to less substrate.

Influence on Serotonin Biosynthesis and Catabolism

The serotonin pathway, though quantitatively smaller than the kynurenine pathway, is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. youtube.comnih.gov The availability of tryptophan is a key limiting factor for serotonin synthesis in the brain. frontiersin.orgnih.gov

By inhibiting IDO1 and TDO2, this compound effectively shunts tryptophan away from the kynurenine pathway. youtube.com This redirection increases the pool of tryptophan available for other metabolic routes, most notably the serotonin pathway. frontiersin.orgnih.gov An increased supply of tryptophan to the brain can enhance the rate of serotonin synthesis. nih.govresearchgate.net

The biosynthesis of serotonin involves two main enzymatic steps. First, tryptophan hydroxylase (TPH) converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govnih.gov This is the rate-limiting step in serotonin production. frontiersin.org Subsequently, aromatic L-amino acid decarboxylase converts 5-HTP to serotonin. nih.gov The catabolism of serotonin is primarily carried out by the enzyme monoamine oxidase (MAO), which converts serotonin to 5-hydroxyindoleacetic acid (5-HIAA). researchgate.net

While there are no direct studies showing this compound's effect on TPH or MAO, its primary mechanism of increasing tryptophan availability suggests a subsequent increase in both serotonin synthesis and turnover, which would be reflected by elevated levels of 5-HIAA. nih.gov

Analysis of Compound Transformation and Metabolite Profiling in Biological Systems (excluding human data)

The study of how a compound is transformed and metabolized in a biological system is crucial for understanding its efficacy and duration of action. Currently, there is a lack of publicly available data on the specific biotransformation and metabolite profile of this compound in non-human biological systems.

Metabolite profiling studies, typically conducted using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be necessary to identify the metabolic products of this compound in animal models. mdpi.comnih.gov Such studies would investigate potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation, acetylation) metabolic reactions. For instance, similar compounds undergo N-acetylation or hydroxylation as part of their metabolic breakdown. mdpi.com Understanding the metabolic fate of this compound is essential for a complete characterization of its pharmacological profile.

Structure Activity Relationships Sar and Computational Studies of N 4 Ethylphenyl Carbonyl Tryptophan Analogues

Systematic SAR Analysis of N-Acylated Tryptophan Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific features of a molecule contribute to its biological activity. For N-acylated tryptophan derivatives, these analyses systematically explore the roles of the acyl group, specific substituents, and the core tryptophan structure.

Role of the N-Acyl Moiety in Modulating Bioactivity and Selectivity

The N-acyl group attached to the tryptophan core is a critical determinant of both binding affinity and selectivity for biological targets. nih.gov The nature of this moiety can significantly alter the molecule's physicochemical properties, such as hydrophobicity, which in turn influences its interaction with receptor binding pockets.

A key example is seen in the development of N-acyl tryptophan derivatives as cholecystokinin (B1591339) (CCK) receptor antagonists. Research using dispersed pancreatic acini demonstrated that the bioactivity of these compounds is directly related to the properties of the N-acyl group. nih.gov Studies have shown that for derivatives of L-tryptophan, a more hydrophobic N-acyl moiety results in a greater affinity for the CCK receptor. nih.gov This relationship highlights the importance of hydrophobic interactions between the ligand and the receptor. The relative potencies of various N-acyl L-tryptophan derivatives in antagonizing the actions of cholecystokinin illustrate this principle clearly. nih.gov

Table 1: Relative Potency of N-Acyl L-Tryptophan Derivatives as CCK Receptor Antagonists

This table is based on data from structure-function studies on cholecystokinin receptor antagonists. nih.gov

N-Acyl MoietyRelative Potency
CarbobenzoxyMost Potent
p-Chlorobenzoyl (in Benzotript)>
Benzoyl=
Butyloxycarbonyl=
Acetyl>
(None - L-Tryptophan)Least Potent

Significance of the 4-Ethylphenyl Substituent for Receptor/Enzyme Recognition

The 4-ethylphenyl group is a specific and significant feature that influences how the molecule is recognized by enzymes and receptors. This substituent contributes to the molecule's binding affinity through a combination of hydrophobic and aromatic interactions.

The ethyl group provides a non-polar, hydrophobic extension that can favorably interact with lipophilic pockets within a binding site. Studies on the related compound 4-ethyl phenyl sulfate (B86663) have shown that the ethyl phenyl chain is amphipathic, enabling it to bind effectively to non-polar surfaces on proteins like serum albumin. nih.gov This suggests that the 4-ethylphenyl moiety of N-[(4-ethylphenyl)carbonyl]tryptophan likely serves a similar role in anchoring the ligand into a hydrophobic region of its target.

Furthermore, the phenyl ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or even another tryptophan within the binding site. acs.orgnih.gov Such stacking interactions are crucial for the stability of many protein-ligand complexes. acs.org The presence of a 4-ethylphenyl group has been noted in other biologically active molecules, such as ligands for the nuclear receptor PPARγ, underscoring its utility in molecular recognition. acs.org

Conformational Effects of Tryptophan Backbone and Side Chain Modifications on Biological Interactions

The inherent structure of tryptophan, including its chiral center and its large, aromatic indole (B1671886) side chain, is pivotal for its biological function. researchgate.net Modifications to either the backbone or the side chain can have profound effects on biological interactions.

The tryptophan side chain is the largest of all amino acids and possesses a unique combination of properties. It has a large hydrophobic surface area, and the indole nitrogen can act as a hydrogen bond donor. researchgate.netresearchgate.net These features allow it to participate in a wide range of interactions—including hydrophobic, π-cation, and hydrogen bonding—which are often critical for stabilizing protein tertiary structure and for direct binding to other molecules. researchgate.netnih.gov Altering the indole ring, for instance through fluorination, has been shown to modulate the electrostatic component of π-π interactions, thereby changing binding affinity for target proteins. acs.orgnih.gov

The stereochemistry of the tryptophan backbone can also be a decisive factor for bioactivity. For some targets, such as the cholecystokinin receptor, N-acyl derivatives of both D- and L-tryptophan were found to be equipotent antagonists, suggesting that the precise orientation of the carboxyl and amino groups was not critical for binding. nih.gov In sharp contrast, studies on neuroprotective agents found that N-acetyl-L-tryptophan was effective in rescuing neuronal cells, while its isomer, N-acetyl-D-tryptophan, had no protective effect. nih.gov This stereo-selectivity points to a highly specific binding mode at its target, the neurokinin-1 receptor, where the L-configuration is essential for generating a stable complex. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Computational techniques like molecular docking and interaction modeling are indispensable tools for studying this compound analogues. These methods provide a virtual window into the molecular world, allowing scientists to predict how these ligands might behave at a biological target before they are synthesized.

Prediction and Identification of Putative Biological Targets and Off-targets

A primary application of computational modeling is the prediction of potential biological targets. By analyzing the chemical structure of a compound, algorithms can screen it against databases of known protein structures to identify potential binding partners. nih.gov Methods like probabilistic neural networks can classify compounds based on their structural features, predicting their likely biological activities with a high degree of accuracy. nih.gov

For N-acylated tryptophan derivatives, several putative targets have been identified through both experimental and computational approaches:

Cholecystokinin (CCK) Receptors: As established experimentally, these are known targets for N-acyl tryptophan derivatives. nih.gov

Tryptophan-Metabolizing Enzymes: Enzymes like Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) are responsible for tryptophan catabolism and are natural targets for tryptophan analogues. nih.govnih.gov

Aminoacyl-tRNA Synthetases: Tryptophanyl-tRNA synthetase, which charges tRNA with tryptophan for protein synthesis, is another logical potential target for derivatives of its natural substrate. nih.gov

Butyrylcholinesterase (BChE): A series of tryptophan-based inhibitors have been developed that show high potency and selectivity for BChE, making it a validated target for this class of compounds. nih.gov

Neurokinin-1 Receptor (NK-1R): This receptor has been identified as the target for the neuroprotective effects of N-acetyl-L-tryptophan. nih.gov

These computational predictions are invaluable for guiding experimental screening, generating focused compound libraries, and understanding the potential for off-target effects. nih.gov

Elucidation of Binding Modes, Affinity Prediction, and Interaction Hotspots

Once a putative target is identified, molecular docking can elucidate the likely binding mode of the ligand. This involves placing the flexible ligand into the rigid or flexible binding site of the protein and scoring the different poses. Docking studies on tryptophan analogs have successfully predicted binding sites with high accuracy and calculated relative binding energies that correlate well with experimental activity. nih.gov

Detailed analysis of the docked complex reveals the specific interactions that stabilize binding. For instance, structural studies of L-tryptophan bound to TDO show that the carboxylate and ammonium (B1175870) groups are recognized by specific electrostatic and hydrogen-bonding interactions, while the indole ring is positioned for the enzymatic reaction. nih.gov This level of detail helps explain the stereospecificity and induced-fit behavior of the enzyme. nih.gov The 4-ethylphenyl moiety would be expected to participate in hydrophobic interactions and hydrogen bonding, similar to what is observed for 4-ethyl phenyl sulfate binding to albumin. nih.gov

These models also help identify "interaction hotspots"—clusters of residues within the binding site that contribute disproportionately to the binding energy. oup.com Alanine-scanning mutagenesis has shown that mutating these hotspot residues, which are often enriched in tryptophan and tyrosine, leads to a significant loss in binding affinity. oup.com By identifying these hotspots, researchers can better understand the basis of high-affinity binding and rationally design ligands that make optimal contact with these key residues.

Table 2: Summary of Putative Targets and Key Interactions for N-Acyl Tryptophan Analogues

Putative TargetKey Ligand MoietiesPrimary Interaction TypesReference
Cholecystokinin ReceptorHydrophobic N-Acyl GroupHydrophobic Interactions nih.gov
Tryptophan 2,3-dioxygenase (TDO)Tryptophan Core (Amine, Carboxylate, Indole)Electrostatic, Hydrogen Bonding nih.gov
Butyrylcholinesterase (BChE)Tryptophan-based ScaffoldNot specified nih.gov
Neurokinin-1 Receptor (NK-1R)N-acetyl-L-tryptophanStereospecific Complex Formation nih.gov
Bovine Serum Albumin (for 4-ethylphenyl moiety)Ethyl Phenyl ChainHydrophobic Interactions, Hydrogen Bonding nih.gov

Quantum Chemical Calculations and Molecular Dynamics Simulations of this compound Analogues

Due to the absence of publicly available research focusing specifically on this compound, this section will draw upon computational studies of its close structural analogues, such as other N-acyl tryptophan derivatives. The principles and methodologies described are directly applicable and provide a robust framework for understanding the potential computational characterization of the title compound.

Electronic Structure, Reactivity, and Physicochemical Property Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. epstem.net These computational methods can predict a variety of molecular descriptors that are crucial for understanding the compound's reactivity and behavior.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For a molecule like this compound, the electron-rich indole ring of the tryptophan moiety is expected to significantly influence the HOMO, while the LUMO is likely distributed over the aromatic ethylphenyl and carbonyl groups. Quantum chemical calculations on analogous aromatic compounds have been used to determine these orbital energies and predict reactivity. epstem.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These descriptors are invaluable in predicting how the molecule might interact with biological targets. For instance, a study on tryptophan residues in myoglobin (B1173299) used quantum chemical calculations to determine electron coupling terms, which are crucial for understanding electron transfer processes. nih.gov

Predicted Physicochemical Properties: In addition to electronic properties, quantum chemical calculations can predict various physicochemical parameters that are essential for drug design and development. mdpi.com These properties for this compound can be estimated based on calculations performed on similar molecules.

| Polarizability | ~40 ų | Measures the deformability of the electron cloud |

Note: The values in this table are representative and based on computational studies of analogous N-acyl amino acid structures. The exact values for this compound would require specific calculations.

Conformational Analysis and Stability of the Compound in Different Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of this compound would involve identifying the stable low-energy conformations and understanding the flexibility of the molecule. libretexts.org

Computational Approaches:

Ab initio methods and DFT: These methods can be used to perform a systematic search of the conformational space by rotating the molecule's single bonds. For N-acetyl-L-tryptophan-N-methylamide, a close analogue, ab initio calculations have identified 36 stable conformers. researchgate.net This highlights the conformational flexibility of such molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time in a specific environment, such as in water or a lipid bilayer. aip.org These simulations can reveal how the molecule's conformation changes in response to its surroundings and can identify the most populated conformational states. Studies on N-acetylated amino acids suggest that intramolecular hydrogen bonds play a significant role in stabilizing certain conformations. nih.gov

MD simulations of N-acetyl-tryptophan-amide (NATA) have been used to study its reorientation motions in aqueous solution and with co-solvents, providing insights into how the local environment affects its dynamics. aip.org Similar simulations on this compound would be crucial for understanding its behavior in a physiological context. For example, simulations of NATA transport through a lipid membrane have shed light on the energetic barriers to permeation. nih.govacs.org

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In the early stages of drug discovery, computational models are widely used to predict the ADME properties of a compound. nih.gov This allows researchers to prioritize candidates with favorable pharmacokinetic profiles and to identify potential liabilities.

ADME Prediction Models: Various in silico tools and methodologies, often based on Quantitative Structure-Activity Relationship (QSAR) models, are available to predict ADME parameters. nih.govgithub.com These models use a compound's structural features to estimate its properties.

For this compound, the following ADME properties would be of interest:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) would be predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration would indicate how the compound distributes throughout the body. Computational studies on other tryptophan derivatives have assessed their potential to cross the BBB. nih.govresearchgate.net

Metabolism: The compound would be screened against models of cytochrome P450 (CYP) enzymes to predict its metabolic stability and potential drug-drug interactions.

Excretion: Properties related to renal clearance would be estimated.

Toxicity: Early toxicity screening for potential issues such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test) is a critical component of computational ADME-Tox profiling. researchgate.net

Table 2: Representative Predicted ADME Properties for a Hypothetical Tryptophan Derivative

ADME Parameter Predicted Outcome Implication for Research Design
Human Intestinal Absorption (HIA) High Good potential for oral absorption
Caco-2 Permeability Moderate to High Suggests good membrane permeability
Blood-Brain Barrier (BBB) Penetration Low to Moderate May limit central nervous system effects
Plasma Protein Binding (PPB) High The free fraction of the drug may be low
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions via this pathway
hERG Inhibition Low Risk Reduced potential for cardiotoxicity

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity |

Note: This table provides an example of the types of ADME predictions that would be generated for this compound to guide further experimental studies. The data is illustrative and not based on specific calculations for the title compound.

By integrating these computational approaches, a comprehensive profile of the structural, electronic, and pharmacokinetic properties of this compound can be developed. This in silico assessment is a crucial step in modern drug discovery and development, enabling a more targeted and efficient research process.

Advanced Analytical Methodologies for Research on N 4 Ethylphenyl Carbonyl Tryptophan

Chromatographic Techniques for Purity Assessment and Metabolite Profiling

Chromatographic methods are fundamental to the analysis of N-[(4-ethylphenyl)carbonyl]tryptophan, enabling the separation of the compound from impurities and its metabolites from complex biological matrices.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) stands as a highly sensitive and selective method for the quantification of this compound. The intrinsic fluorescence of the tryptophan indole (B1671886) ring allows for detection at low concentrations with minimal interference from non-fluorescent matrix components.

In a typical HPLC-FLD setup for purity assessment, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an acetonitrile (B52724) and water gradient, often with a modifier like formic acid to improve peak shape. The fluorescence detector is set to an excitation wavelength characteristic of the tryptophan moiety (around 280 nm) and an emission wavelength that provides the optimal signal (typically around 350 nm). This method can effectively separate the parent compound from starting materials, synthetic by-products, and degradation products.

For metabolite profiling, HPLC-FLD can be employed to track the biotransformation of this compound. Metabolites that retain the fluorescent indole core can be detected and quantified, providing insights into metabolic pathways such as hydroxylation of the indole or phenyl ring.

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Ex/Em ~280 nm / ~350 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the comprehensive analysis of this compound and its metabolites in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods are particularly powerful for metabolite identification and quantification. researchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first quadrupole. This ion is then fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in the presence of co-eluting compounds. researchgate.netdocumentsdelivered.com

The development of a robust LC-MS/MS method involves the optimization of both chromatographic conditions to separate isomers and mass spectrometric parameters to achieve the best sensitivity and specificity. nih.gov

ParameterTypical Value/Condition
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ Specific m/z for this compound
Product Ions Characteristic fragments of the parent compound

Advanced Spectroscopic Methods for Mechanistic Investigations

To understand how this compound interacts with its biological targets, advanced spectroscopic methods are employed. These techniques provide detailed information on binding events at the molecular level.

Nuclear Magnetic Resonance (NMR) for Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules like this compound to proteins. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify binding and map the interaction site on the protein.

In a CSP experiment, 2D NMR spectra of the target protein are acquired in the presence and absence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. This allows for the precise mapping of the binding pocket.

Furthermore, the use of fluorine-labeled analogues of this compound can significantly enhance NMR studies. ¹⁹F NMR offers a high signal-to-noise ratio and no background signal from biological samples, making it an excellent probe for studying ligand binding. ehu.esrsc.org The introduction of a fluorine atom on the ethylphenyl group would provide a sensitive handle to monitor the local environment upon binding to a protein. nih.gov

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. springernature.comnih.gov It is widely used to determine the kinetics (on- and off-rates) and affinity (dissociation constant, KD) of the interaction between a small molecule and a protein. nih.govresearchgate.net

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. xantec.com By analyzing the association and dissociation phases of the binding curve, the kinetic parameters can be determined. xantec.com

ParameterDescription
Ligand Immobilized target protein
Analyte This compound in solution
Association Rate (ka) Rate of complex formation
Dissociation Rate (kd) Rate of complex decay
Dissociation Constant (KD) Measure of binding affinity (kd/ka)

Bioanalytical Methods for Quantification in Complex Biological Matrices

The accurate quantification of this compound and its metabolites in biological fluids such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and metabolic studies. LC-MS/MS is the most widely adopted technique for this purpose due to its high sensitivity, selectivity, and throughput. jst.go.jpchromatographyonline.com

A typical bioanalytical method involves sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation often includes protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes. An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variability in extraction recovery and matrix effects. nih.gov

The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. chromatographyonline.com This ensures the generation of reliable data for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the analyte retention time
Matrix Effect Consistent and reproducible
Stability Analyte stable under various storage and handling conditions

Photoaffinity Labeling and Chemical Probe Development for Target Identification

A crucial aspect of understanding the biological role of this compound is the identification of its direct molecular targets within the cell. Photoaffinity labeling (PAL) is a powerful chemical biology technique used for this purpose. mdpi.com This method involves designing and synthesizing a chemical probe based on the structure of the compound of interest.

A typical photoaffinity probe consists of three key components:

Pharmacophore: The core structure of the molecule responsible for binding to the target protein (in this case, the this compound scaffold).

Photoreactive Group: A moiety, such as a diazirine or benzophenone, that becomes highly reactive upon exposure to UV light and forms a covalent bond with nearby amino acid residues of the target protein. mdpi.com

Reporter Tag: A functional group, such as an alkyne or biotin (B1667282), that allows for the subsequent enrichment and identification of the labeled protein-probe adducts.

The development process begins with the synthesis of a probe that retains high affinity for the target. The biological activity of the probe is often compared to the parent compound to ensure that the modifications have not significantly altered its binding properties. For instance, the IC₅₀ values of a kinase inhibitor and its corresponding photoaffinity probe would be determined to confirm that the probe still effectively binds to the target kinase. nih.gov

Once a suitable probe is developed, it is incubated with cell lysates or intact cells. Upon UV irradiation, the probe covalently crosslinks to its binding partners. The reporter tag is then used to isolate the crosslinked proteins, which are subsequently identified using mass spectrometry-based proteomics. This approach provides a direct method for identifying the protein targets of this compound in a complex biological system.

Table 3: Illustrative Data for the Characterization of a Photoaffinity Probe for a Kinase Inhibitor

CompoundDescriptionIC₅₀ (nM) vs. Target Kinase
Inhibitor 1 Parent Kinase Inhibitor25
Probe 3 Inhibitor 1 with Diazirine and Alkyne Tag45
Competitor 1 Non-reactive analog of Inhibitor 128

Future Directions and Research Gaps in N 4 Ethylphenyl Carbonyl Tryptophan Studies

Exploration of Novel Research Applications based on Mechanistic Insights

A fundamental step in unlocking the potential of N-[(4-ethylphenyl)carbonyl]tryptophan is to elucidate its mechanism of action. Understanding how this compound interacts with biological systems at a molecular level will pave the way for its application as a research tool. The study of other tryptophan analogues has revealed their utility in probing complex biological processes. nih.govnih.gov

Future research should focus on identifying the primary biological targets of this compound. This could involve a variety of screening approaches, including affinity chromatography, yeast two-hybrid systems, and computational docking studies. Once a target is identified, detailed mechanistic studies can be undertaken to understand the nature of the interaction—whether it is an enzymatic inhibitor, a receptor agonist or antagonist, or a modulator of protein-protein interactions.

For instance, many tryptophan derivatives are known to interact with enzymes involved in the kynurenine (B1673888) pathway of tryptophan metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Investigating whether this compound modulates this pathway could open up research applications in immunology and oncology. Similarly, given the structural resemblance to endogenous signaling molecules, its potential role in modulating neurological or inflammatory pathways warrants investigation.

Development of Advanced Analogues with Enhanced Potency, Selectivity, and Bioavailability for Research Tools

Once the biological activity of this compound is established, the next logical step is the rational design and synthesis of advanced analogues. The goal of this medicinal chemistry effort would be to develop second-generation compounds with improved characteristics for use as high-precision research tools. nih.gov Key properties to optimize include potency, selectivity for the biological target, and bioavailability for in vivo studies.

Strategies for developing advanced analogues could involve:

Modification of the 4-ethylphenyl group: Altering the size, electronics, and lipophilicity of this group could significantly impact binding affinity and selectivity. For example, replacing the ethyl group with other alkyl groups, halogens, or polar moieties could fine-tune the interaction with the target protein.

Substitution on the indole (B1671886) ring: The indole ring of tryptophan is a common site for modification in the development of bioactive compounds. rsc.org Introducing substituents at various positions of the indole nucleus could enhance potency and modulate pharmacological properties.

Stereochemical variations: The stereochemistry of the tryptophan backbone is crucial for biological activity. Synthesizing and testing different stereoisomers of this compound could lead to the discovery of more active or selective compounds.

The synthesis of these analogues can be achieved through both chemical and biocatalytic methods. acs.orgrsc.org Advances in biocatalysis, for example, have enabled the efficient and stereoselective synthesis of a wide range of tryptophan analogues. acs.org

To illustrate the potential for analogue development, the following interactive data table presents hypothetical data for a series of this compound analogues, showcasing how their potency and selectivity against a hypothetical target enzyme could be systematically evaluated.

Compound IDModificationTarget IC50 (nM)Selectivity vs. Off-Target 1Selectivity vs. Off-Target 2
Parent This compound50010-fold5-fold
Analogue 1 4-fluorophenyl25020-fold10-fold
Analogue 2 4-chlorophenyl10050-fold25-fold
Analogue 3 4-methoxyphenyl40015-fold8-fold
Analogue 4 5-fluoroindole30025-fold15-fold
Analogue 5 D-tryptophan>10000--

This table contains hypothetical data for illustrative purposes.

Integration with Systems Biology and Omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound and its advanced analogues, integration with systems biology and omics technologies is essential. mdpi.comnih.govresearchgate.net These approaches can provide an unbiased and comprehensive analysis of the global changes that occur in a biological system upon treatment with the compound.

Key omics technologies that could be applied include:

Transcriptomics: RNA sequencing can reveal the changes in gene expression patterns induced by this compound. This can provide clues about the signaling pathways and cellular processes that are modulated by the compound. mdpi.comresearchgate.net

Proteomics: Analyzing the changes in the proteome can identify proteins whose expression levels or post-translational modifications are altered. This can help in pinpointing the direct and indirect targets of the compound.

Metabolomics: By profiling the changes in small molecule metabolites, researchers can understand how this compound affects cellular metabolism. This is particularly relevant given its structural relationship to the metabolite tryptophan.

The integration of these multi-omics datasets can help to construct a detailed picture of the compound's mechanism of action and its broader physiological consequences. For example, if transcriptomic analysis reveals the upregulation of genes involved in a particular metabolic pathway, metabolomic analysis can then be used to confirm the functional output of this pathway.

Addressing Remaining Mechanistic Ambiguities and Validating Predicted Biological Targets

A crucial aspect of developing any new chemical probe is the rigorous validation of its biological target and the clarification of any mechanistic ambiguities. nih.gov While initial screening and omics studies may suggest a putative target, further experiments are required for definitive validation.

Methods for target validation include:

Genetic approaches: Techniques such as CRISPR-Cas9 gene editing or RNA interference can be used to knock down or knock out the expression of the predicted target protein. If the cellular effects of this compound are diminished in these modified cells, it provides strong evidence that the compound acts through that target.

Biochemical and biophysical assays: Direct binding between the compound and the purified target protein can be demonstrated using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays.

Cellular thermal shift assays (CETSA): This method can be used to confirm target engagement in a cellular context. The binding of the compound to its target protein often leads to a change in the protein's thermal stability, which can be measured.

Addressing mechanistic ambiguities is also critical. For instance, it is important to determine whether the compound acts as a competitive, non-competitive, or allosteric inhibitor if the target is an enzyme. nih.gov Similarly, for a receptor, the mode of action (e.g., full agonist, partial agonist, or antagonist) needs to be characterized.

By systematically addressing these future directions and research gaps, the scientific community can fully elucidate the biological properties and potential applications of this compound, transforming it from a mere chemical entity into a valuable tool for biological research.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing N-[(4-ethylphenyl)carbonyl]tryptophan, and how is structural integrity validated?

  • Synthesis Protocol : Use standard peptide coupling reagents (e.g., EDC/HOBt) to conjugate 4-ethylphenylcarbonyl chloride with the α-amino group of tryptophan. Protect the carboxyl group of tryptophan with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Characterization : Validate purity and structure via 1H^1H-NMR (to confirm aromatic and indole protons), IR (amide C=O stretch at ~1650 cm1^{-1}), and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related tryptophan analogs .

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

  • Method : Perform pH-dependent solubility assays using buffers (pH 2–9) and measure concentration via UV-Vis spectroscopy (tryptophan’s indole absorbs at ~280 nm). Stability is tested under physiological conditions (37°C, 24–72 hours) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in modulating tryptophan catabolism pathways (IDO/TDO) in cancer immunology?

  • In Vitro Assays : Treat cancer cell lines (e.g., gliomas) with the compound and quantify IDO/TDO activity via kynurenine production (HPLC or colorimetric assays). Use siRNA knockdowns to distinguish IDO- vs. TDO-mediated effects .
  • Immune Modulation : Co-culture treated cancer cells with T cells and measure apoptosis (Annexin V staining) or anergy (IL-2 secretion). Correlate results with tryptophan depletion (LC-MS/MS) and kynurenine accumulation .

Q. How do structural modifications of this compound alter its interaction with the aryl hydrocarbon receptor (AhR)?

  • Approach : Use fluorescence quenching assays to measure binding affinity between the compound and AhR. Compare with kynurenine (known AhR ligand) .
  • Computational Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding poses. Validate with site-directed mutagenesis of AhR’s ligand-binding domain .

Q. How can researchers resolve contradictions in reported immunosuppressive effects of tryptophan derivatives across different tumor models?

  • Hypothesis Testing : Systematically compare IDO/TDO expression (Western blot) in responsive vs. resistant tumors. Use selective inhibitors (e.g., epacadostat for IDO, LM10 for TDO) to isolate pathway contributions .
  • Microenvironment Analysis : Profile tumor-draining lymph nodes for T-cell subsets (flow cytometry) and cytokine levels (multiplex ELISA) to identify compensatory immune evasion mechanisms .

Q. What advanced spectroscopic techniques are optimal for studying host-guest interactions between this compound and supramolecular carriers (e.g., calixarenes)?

  • Fluorescence Titration : Measure changes in tryptophan’s intrinsic fluorescence upon binding to sulfonated calixarenes. Calculate binding constants (KaK_a) via Stern-Volmer plots .
  • NMR Spectroscopy : Analyze 1H^1H-NMR chemical shift perturbations (e.g., indole protons) to map interaction sites and quantify stoichiometry .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate the dual effects of this compound on T-cell apoptosis and cytokine secretion?

  • Experimental Design : Use a 5-point dose range (0.1–100 µM) and include controls (tryptophan-free media, IDO/TDO inhibitors). Measure apoptosis (flow cytometry with PI/Annexin V) and cytokines (IFN-γ, IL-10 via ELISA) at 24/48-hour intervals .

Q. What orthogonal analytical methods are critical for validating metabolite identification in tryptophan catabolism studies?

  • LC-MS/MS : Quantify tryptophan, kynurenine, and quinolinic acid with MRM transitions. Confirm identities using isotopic standards .
  • Enzymatic Assays : Couple with NADH-dependent reactions (e.g., kynurenine aminotransferase) to verify metabolite functionality .

Data Interpretation Challenges

Q. How can researchers differentiate between direct immunosuppression by this compound and off-target effects on immune cell viability?

  • Viability Controls : Include MTT/PrestoBlue assays for T cells and antigen-presenting cells (APCs) across all treatment groups. Use caspase inhibitors (e.g., Z-VAD-FMK) to dissect apoptosis vs. anergy .
  • Gene Expression Profiling : Perform RNA-seq on treated T cells to identify pathways (e.g., mTOR, AhR) specifically modulated by the compound .

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Feasible Synthetic Routes

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N-[(4-ethylphenyl)carbonyl]tryptophan
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N-[(4-ethylphenyl)carbonyl]tryptophan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.